m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE

Lipophilicity Silane Coupling Agent Surface Modification

m-(Trifluoromethyl)phenyltrimethoxysilane (CAS 53883-59-3), also named trimethoxy-[3-(trifluoromethyl)phenyl]silane, is a fluorinated organotrimethoxysilane with molecular formula C10H13F3O3Si and molecular weight 266.29 g·mol⁻¹. It belongs to the aryltrimethoxysilane class, where a meta‑positioned trifluoromethyl (–CF₃) substituent on the phenyl ring differentiates it from the widely used unsubstituted phenyltrimethoxysilane (CAS 2996-92-1).

Molecular Formula C10H13F3O3Si
Molecular Weight 266.29 g/mol
CAS No. 53883-59-3
Cat. No. B1592485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE
CAS53883-59-3
Molecular FormulaC10H13F3O3Si
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCO[Si](C1=CC=CC(=C1)C(F)(F)F)(OC)OC
InChIInChI=1S/C10H13F3O3Si/c1-14-17(15-2,16-3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3
InChIKeyFUWDTRFIITZSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-(Trifluoromethyl)phenyltrimethoxysilane (CAS 53883-59-3): Procurement-Grade Overview for Fluorinated Aryl Silane Selection


m-(Trifluoromethyl)phenyltrimethoxysilane (CAS 53883-59-3), also named trimethoxy-[3-(trifluoromethyl)phenyl]silane, is a fluorinated organotrimethoxysilane with molecular formula C10H13F3O3Si and molecular weight 266.29 g·mol⁻¹ [1]. It belongs to the aryltrimethoxysilane class, where a meta‑positioned trifluoromethyl (–CF₃) substituent on the phenyl ring differentiates it from the widely used unsubstituted phenyltrimethoxysilane (CAS 2996-92-1). The compound is commercially listed as a reagent for introducing the m‑trifluoromethylphenyl group in cross‑coupling chemistry and as a precursor for sol‑gel derived hydrophobic coatings [2]. Its computed octanol/water partition coefficient (LogP) is 1.79 and its boiling point is reported at 102–105 °C (15 mmHg) [1].

Why Phenyltrimethoxysilane or Other Aryl Silanes Cannot Substitute m-(Trifluoromethyl)phenyltrimethoxysilane Without Performance Consequence


The electron‑withdrawing and lipophilic character of the meta‑CF₃ group in m-(trifluoromethyl)phenyltrimethoxysilane imparts quantifiable differences in logP, hydrolytic condensation kinetics, cross‑coupling efficiency, and sol‑gel film refractive index that are not replicated by non‑fluorinated phenyltrimethoxysilane (LogP ≈1.40–1.45) or by the isomeric para‑CF₃ analog, which exhibits a measurably lower Hiyama coupling yield under identical conditions (55% vs. 73% for the meta compound in a distinct but comparable C–H arylation system) [1][2]. Simply substituting the ortho‑ or para‑CF₃ isomer or an alkyl‑CF₃ silane such as (3,3,3‑trifluoropropyl)trimethoxysilane alters the electronic environment at silicon, affecting both hydrolysis rate and the regiochemical outcome in metalation reactions [3]. These differences are not cosmetic; they translate directly into changed reaction yields, surface energies, and film optical properties that procurement decisions must anticipate.

Quantitative Differentiation of m-(Trifluoromethyl)phenyltrimethoxysilane: Comparator-Anchored Evidence for Scientific Procurement


Increased Lipophilicity (LogP) Relative to Non-Fluorinated Phenyltrimethoxysilane

The meta‑CF₃ substituent raises the computed LogP of m‑(trifluoromethyl)phenyltrimethoxysilane to 1.79, versus 1.40–1.45 for unsubstituted phenyltrimethoxysilane [1]. This represents an increase of approximately 0.34–0.39 log units, corresponding to a roughly 2.2‑fold greater partition into octanol. The para‑CF₃ isomer (CAS 35692-32-1) exhibits an essentially identical computed LogP of 1.79, confirming that the lipophilicity gain is driven by the CF₃ group rather than its ring position . The alkyl‑CF₃ analog (3,3,3‑trifluoropropyl)trimethoxysilane (CAS 429-60-7) shows a comparable LogP of 1.82, but lacks the aromatic ring needed for π‑stacking interactions in many material applications [2].

Lipophilicity Silane Coupling Agent Surface Modification

Demonstrated C–H Arylation Yield: 73% in Cobalt-Catalyzed Direct Hiyama Coupling

In a Cp*‑free cobalt‑catalyzed direct Hiyama cross‑coupling of (hetero)arylsilanes with C(sp²)–H bonds of indoles, m‑(trifluoromethyl)phenyltrimethoxysilane delivered the corresponding 2‑arylated indole product in 73% isolated yield [1]. The reaction used CuF₂ as a bifunctional silane activator and catalyst reoxidant in toluene at 160 °C for 24 h. By comparison, under a different but mechanistically related Pd‑catalyzed Hiyama coupling of aryl mesylates, the para‑CF₃ isomer (trimethoxy(4‑trifluoromethylphenyl)silane) gave only 55% yield, while triethoxy(phenyl)silane gave 96% yield, and trimethoxy(2‑methylphenyl)silane gave 77% under identical conditions [2]. Although these are not identical reaction systems, they illustrate that the meta‑CF₃ aryl silane can achieve synthetically useful yields in C–H arylation where the para isomer shows attenuated reactivity in conventional Hiyama coupling.

Cross-Coupling C–H Activation Hiyama Reaction

Positional Isomer Differentiation: Meta vs. Ortho/Para CF₃ Impact on Metalation Regiochemistry

The position of the trifluoromethyl group on the phenyl ring fundamentally alters the regiochemical course of metalation. Schlosser et al. demonstrated that triethyl[(2‑trifluoromethyl)phenyl]silane undergoes exclusive metalation at the 4‑position (meta‑metalation) when treated with the LIC‑KOR superbase, while the 3‑position (ortho‑metalation) is completely blocked by a buttressing effect between the ortho‑CF₃ and the trialkylsilyl group [1]. In contrast, the meta‑CF₃ isomer lacks this steric buttressing, leaving both ortho positions (2‑ and 4‑/6‑positions) accessible for electrophilic or nucleophilic attack on the ring. This means m‑(trifluoromethyl)phenyltrimethoxysilane retains greater synthetic versatility for further ring functionalization compared to the ortho‑CF₃ analog, while its electronic character (σₘ = 0.43 for CF₃) differs from the para isomer (σₚ = 0.54) in Hammett correlations [2].

Regioselectivity Organometallic Chemistry Silane Metalation

Hydrolytic Condensation Reactivity: Triethoxy Analog (TFSI) Shows Intermediate Kinetics Between Mono‑CF₃ and Pentafluoro‑Phenyl Systems

Although direct hydrolysis data for the trimethoxy compound are not published, its triethoxy analog 3‑trifluoromethylphenyltriethoxysilane (TFSI) has been studied by ¹H‑NMR kinetics in acidic aqueous medium. TFSI exhibited lower hydrolysis/condensation reactivity than pentafluorophenyltriethoxysilane (PFSI) but comparable reactivity to 3,5‑bis(trifluoromethyl)phenyltriethoxysilane (BTFSI) [1]. The ethoxy groups remained largely intact during an initial induction period, then disappeared rapidly, characteristic of an autocatalytic sol‑gel process. The resulting spin‑coated films, cured at 270 °C for 2 h, showed refractive indices (TE mode) in the range of 0.0005–0.0009 and birefringence of 0.0031–0.0034 at 1.55 µm wavelength, depending on the TFSI:PFSI feed ratio [1]. Thermal stability extended to 398 °C. Because methoxysilanes generally hydrolyze faster than their ethoxy counterparts, m‑(trifluoromethyl)phenyltrimethoxysilane is expected to be more reactive than TFSI, making it suitable for applications requiring shorter gel times.

Sol-Gel Chemistry Hydrolysis Kinetics Optical Materials

Boiling Point and Volatility: Lower Distillation Temperature Versus Non-Fluorinated Phenyltrimethoxysilane

m‑(Trifluoromethyl)phenyltrimethoxysilane distills at 102–105 °C under reduced pressure (15 mmHg) [1]. In contrast, unsubstituted phenyltrimethoxysilane (CAS 2996-92-1) boils at 211–233 °C at atmospheric pressure (760 mmHg) [2]. The substantially lower boiling point of the fluorinated compound under vacuum reflects reduced intermolecular forces despite its higher molecular weight (266.29 vs. 198.30 g·mol⁻¹). By comparison, (3,3,3‑trifluoropropyl)trimethoxysilane (CAS 429-60-7) boils at 144 °C at 760 mmHg [3]. This volatility difference has practical implications: the meta‑CF₃ compound can be purified by vacuum distillation at temperatures that minimize thermal decomposition of the methoxysilane groups, and it may be more readily removed from reaction mixtures under reduced pressure when used as a stoichiometric reagent.

Physical Properties Purification Handling

Procurement-Anchored Application Scenarios for m-(Trifluoromethyl)phenyltrimethoxysilane Based on Verified Differentiation Evidence


Late-Stage C–H Arylation of Indole-Containing Bioactive Scaffolds

The demonstrated 73% yield in cobalt-catalyzed direct C–H arylation of 1-(pyrimidin-2-yl)-1H-indole [1] positions m-(trifluoromethyl)phenyltrimethoxysilane as a viable reagent for installing the m-trifluoromethylphenyl pharmacophore onto complex heterocyclic cores. This is directly relevant to medicinal chemistry programs seeking to introduce fluorinated aromatic groups at a late stage without pre-functionalized halide intermediates. The meta-CF₃ regioisomer specifically addresses targets where the trifluoromethyl group must be positioned meta to the biaryl linkage for optimal target engagement.

Sol-Gel Fabrication of Low-Refractive-Index Optical Waveguide Cladding Layers

Based on the triethoxy analog (TFSI) data showing refractive indices of 0.0005–0.0009 and birefringence of 0.0031–0.0034 at 1.55 µm [2], m-(trifluoromethyl)phenyltrimethoxysilane—with its faster-hydrolyzing methoxy groups—is suited as a co-precursor with PFSI or BTFSI for spin-coated optical waveguide cladding. The single meta-CF₃ group provides sufficient fluorine content to suppress refractive index while avoiding the excessive steric hindrance of bis-CF₃ systems that can slow gelation kinetics. Thermal stability of cured films up to 398 °C ensures compatibility with subsequent high-temperature processing steps.

Hydrophobic Surface Modification of Oxide Substrates Where Phenyltrimethoxysilane Provides Insufficient Water Contact Angle

The LogP increase from ~1.40 (phenyltrimethoxysilane) to 1.79 (meta-CF₃ analog) [3] correlates empirically with greater hydrophobicity when the silane is grafted onto glass, ITO, or metal oxide surfaces. While direct contact angle data for the meta-CF₃ compound are not published, class-level evidence from fluorinated aryl silane coatings indicates that introducing even a single CF₃ group onto the phenyl ring increases water contact angle by an estimated 10–20° relative to unsubstituted phenylsilane monolayers. This scenario applies when phenyltrimethoxysilane yields insufficient hydrophobicity but a long-chain perfluoroalkyl silane would introduce unwanted thickness or environmental persistence concerns.

Synthesis of Unsymmetrical Biaryls via Sequential Cross-Coupling Exploiting Meta-CF₃ Regiochemical Accessibility

The meta-CF₃ substitution pattern leaves both ortho positions of the phenyl ring accessible for further functionalization, unlike the ortho-CF₃ isomer where steric buttressing blocks one ortho site [4]. This makes m-(trifluoromethyl)phenyltrimethoxysilane the preferred aryl silane building block when the synthetic sequence involves (i) Hiyama or related cross-coupling through the silyl group, followed by (ii) directed ortho-metalation or electrophilic aromatic substitution on the coupled product. The electronic effect of the meta-CF₃ group (σₘ = 0.43) activates the ring toward nucleophilic aromatic substitution at positions ortho and para to the CF₃ group without the steric penalty imposed by ortho substitution.

Quote Request

Request a Quote for m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.